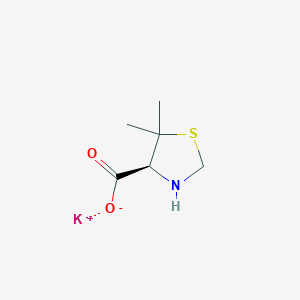

Potassium 5,5-dimethyl-1,3-thiazolane-4-carboxylate dihydrate

Description

Potassium 5,5-dimethyl-1,3-thiazolane-4-carboxylate dihydrate is a crystalline salt featuring a saturated thiazolane ring (a five-membered heterocycle containing sulfur and nitrogen) substituted with two methyl groups at the 5-position and a carboxylate group at the 4-position. The dihydrate form indicates the presence of two water molecules in the crystal lattice, which enhances stability and solubility. Its carboxylate group, paired with the potassium counterion, suggests high aqueous solubility, making it suitable for applications requiring hydrophilic intermediates.

Properties

IUPAC Name |

potassium;(4S)-5,5-dimethyl-1,3-thiazolidine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2S.K/c1-6(2)4(5(8)9)7-3-10-6;/h4,7H,3H2,1-2H3,(H,8,9);/q;+1/p-1/t4-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJKHIKFZCMRDQS-WCCKRBBISA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(NCS1)C(=O)[O-])C.[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](NCS1)C(=O)[O-])C.[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10KNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Potassium 5,5-dimethyl-1,3-thiazolane-4-carboxylate dihydrate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, including antimicrobial, anti-inflammatory, and neuroprotective effects, supported by research findings and case studies.

Chemical Structure and Properties

The compound belongs to the thiazolidine family, characterized by a thiazole ring and carboxylate functional groups. The presence of the thiazole moiety is significant as it contributes to various biological activities.

Biological Activities

1. Antimicrobial Activity

Research indicates that thiazole derivatives exhibit notable antimicrobial properties. For instance, derivatives of 1,3-thiazole have shown efficacy against various bacterial strains. In a study by Aliyu et al., a synthesized thiazole derivative displayed significant antibacterial activity with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

2. Anti-inflammatory Effects

Thiazolidine derivatives have been explored for their anti-inflammatory potential. A study highlighted that compounds similar to potassium 5,5-dimethyl-1,3-thiazolane-4-carboxylate showed reduced levels of inflammatory markers such as TNF-α and COX-2 in animal models of inflammation . This suggests a mechanism where these compounds may modulate inflammatory pathways.

3. Neuroprotective Properties

The neuroprotective effects of thiazolidine derivatives are particularly promising. Research has demonstrated that these compounds can mitigate oxidative stress and neuroinflammation, which are critical factors in neurodegenerative diseases. In a model of ethanol-induced neuroinflammation, thiazolidine derivatives were shown to improve cognitive function and reduce oxidative damage .

Case Studies

The biological activities of potassium 5,5-dimethyl-1,3-thiazolane-4-carboxylate dihydrate can be attributed to its ability to interact with various biomolecules:

- Antimicrobial Mechanism : The thiazole ring enhances the compound's ability to penetrate bacterial membranes, disrupting cellular functions.

- Anti-inflammatory Mechanism : By inhibiting pro-inflammatory cytokines and enzymes, these compounds modulate inflammatory responses effectively.

- Neuroprotective Mechanism : The ability to scavenge free radicals and inhibit neuroinflammatory pathways contributes to their protective effects on neuronal cells.

Comparison with Similar Compounds

Key Structural and Functional Differences

| Feature | Potassium 5,5-Dimethyl-1,3-thiazolane-4-carboxylate Dihydrate | Compound l | Compound m |

|---|---|---|---|

| Core Heterocycle | Saturated thiazolane ring | Unsaturated thiazole ring | Unsaturated thiazole ring |

| Substituents | 5,5-dimethyl; 4-carboxylate | Ethoxycarbonylamino, phenyl groups | Hydroperoxy, ureido, phenyl groups |

| Counterion/Hydration | Potassium salt, dihydrate | None (neutral molecule) | None (neutral molecule) |

| Functional Groups | Carboxylate (ionic) | Ester, amide | Hydroperoxide, urea, amide |

Data Table: Comparative Analysis

| Property | Potassium 5,5-Dimethyl-1,3-thiazolane-4-carboxylate Dihydrate | Compound l | Compound m |

|---|---|---|---|

| Molecular Weight | ~243.3 g/mol (anhydrous) + 36.0 g/mol (H₂O) | ~800–850 g/mol* | ~900–950 g/mol* |

| Solubility (Water) | High (ionic carboxylate) | Moderate (ester) | Low (hydrophobic) |

| Thermal Stability | Stable (dihydrate) | Moderate | Low (hydroperoxide) |

| Pharmaceutical Relevance | Stabilizer, intermediate | Protease inhibitors* | Antiviral agents* |

*Estimates based on structural complexity and functional groups.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing Potassium 5,5-dimethyl-1,3-thiazolane-4-carboxylate dihydrate?

- Methodological Answer : The compound can be synthesized via cyclization reactions involving thiourea derivatives and α-haloketones in polar aprotic solvents like N,N-dimethylformamide (DMF). For example, thiazolidinone intermediates (structurally related to thiazolanes) are formed by reacting thiocyanate derivatives with active methylene compounds under basic conditions . Catalysts such as triethylamine (TEA) may enhance reaction efficiency . Post-synthesis, recrystallization in aqueous ethanol ensures dihydrate formation .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- IR Spectroscopy : Identify carboxylate (C=O stretch ~1640–1680 cm⁻¹) and thiazolane ring vibrations (C-S stretch ~650–750 cm⁻¹) .

- NMR : Confirm diastereotopic protons in the thiazolane ring (¹H-NMR δ 1.2–1.5 ppm for methyl groups; ¹³C-NMR δ 170–175 ppm for carboxylate) .

- HPLC : Utilize ion-pair chromatography with a mobile phase of methanol/water/0.2 M sodium phosphate buffer adjusted to pH 5.5 ± 0.02 for purity assessment .

Q. What are the key stability considerations for storing this compound?

- Methodological Answer : The dihydrate form is hygroscopic and sensitive to desiccation. Store at 2–8°C in airtight containers with silica gel to prevent dehydration. Thermal gravimetric analysis (TGA) shows water loss occurs at 80–100°C, so avoid prolonged exposure to room temperature .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound?

- Methodological Answer : Discrepancies may arise from hydration state or solvent polarity effects. Systematically test solubility in buffered aqueous solutions (pH 2–10) and organic solvents (e.g., DMSO, ethanol) under controlled humidity. Compare results with structurally analogous carboxylates, such as 6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid, which exhibits pH-dependent solubility due to ionization .

Q. What advanced analytical methods optimize detection limits in trace analysis of this compound?

- Methodological Answer : For trace quantification, employ ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS). Use a C18 column and a gradient elution of 0.1% formic acid in water/acetonitrile. Derivatization with hydrazine-based reagents (e.g., DNPH) enhances MS sensitivity for carboxylate detection .

Q. How can mechanistic studies elucidate the compound’s reactivity in nucleophilic environments?

- Methodological Answer : Perform kinetic studies using model nucleophiles (e.g., imidazole or hydrazine derivatives) in DMF or acetonitrile. Monitor reaction progress via in situ ¹H-NMR or UV-Vis spectroscopy. Density functional theory (DFT) calculations can predict charge distribution on the thiazolane ring, identifying susceptible sites for nucleophilic attack .

Q. What strategies validate crystallographic data for polymorphic forms of this compound?

- Methodological Answer : Combine single-crystal X-ray diffraction (SCXRD) with powder X-ray diffraction (PXRD). For hydrate stability, conduct dynamic vapor sorption (DVS) experiments to assess water adsorption/desorption isotherms. Compare lattice parameters with related thiazolidine-carboxylate structures (e.g., Pharmacopeial Forum-reported derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.